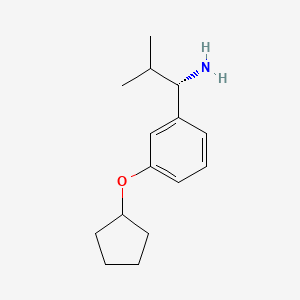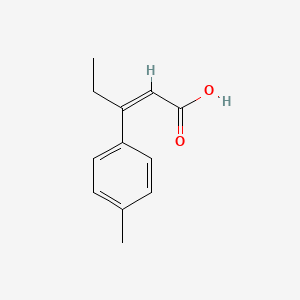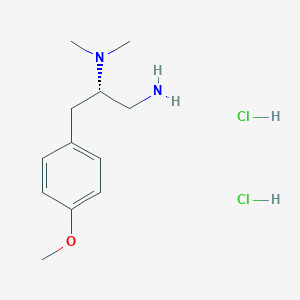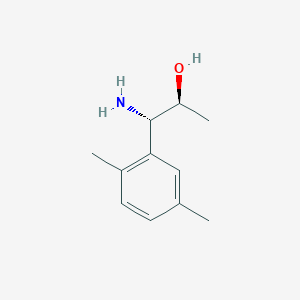
(1S)-1-(3-Cyclopentyloxyphenyl)-2-methylpropylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(3-Cyclopentyloxyphenyl)-2-methylpropylamine is an organic compound with a unique structure that includes a cyclopentyloxy group attached to a phenyl ring, which is further connected to a 2-methylpropylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Cyclopentyloxyphenyl)-2-methylpropylamine typically involves the following steps:
Formation of the Cyclopentyloxyphenyl Intermediate: The initial step involves the reaction of phenol with cyclopentanol in the presence of an acid catalyst to form 3-cyclopentyloxyphenol.
Alkylation: The 3-cyclopentyloxyphenol is then subjected to alkylation with 2-bromo-2-methylpropane under basic conditions to yield the desired intermediate.
Reductive Amination: The final step involves the reductive amination of the intermediate with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(3-Cyclopentyloxyphenyl)-2-methylpropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
(1S)-1-(3-Cyclopentyloxyphenyl)-2-methylpropylamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a building block in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of (1S)-1-(3-Cyclopentyloxyphenyl)-2-methylpropylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(3-Cyclopentyloxyphenyl)-2-methylpropylamine: A stereoisomer with similar structure but different spatial arrangement.
(1S)-1-(3-Methoxyphenyl)-2-methylpropylamine: A compound with a methoxy group instead of a cyclopentyloxy group.
(1S)-1-(3-Cyclopentyloxyphenyl)-2-ethylamine: A compound with an ethylamine group instead of a methylpropylamine group.
Uniqueness
(1S)-1-(3-Cyclopentyloxyphenyl)-2-methylpropylamine is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its cyclopentyloxy group provides steric hindrance and electronic effects that influence its reactivity and interactions with molecular targets.
Propriétés
Formule moléculaire |
C15H23NO |
|---|---|
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
(1S)-1-(3-cyclopentyloxyphenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C15H23NO/c1-11(2)15(16)12-6-5-9-14(10-12)17-13-7-3-4-8-13/h5-6,9-11,13,15H,3-4,7-8,16H2,1-2H3/t15-/m0/s1 |
Clé InChI |
LNLVLYIPTVELGV-HNNXBMFYSA-N |
SMILES isomérique |
CC(C)[C@@H](C1=CC(=CC=C1)OC2CCCC2)N |
SMILES canonique |
CC(C)C(C1=CC(=CC=C1)OC2CCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1R,2S)-1-amino-2-hydroxypropyl]-3-fluorophenol](/img/structure/B13053593.png)
![2-Bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid](/img/structure/B13053596.png)

![Racemic-(4S,7S)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate](/img/structure/B13053604.png)
![N-(3-(5-(4-Chlorobenzyl)-3-(methoxymethyl)-4-oxo-4,5-dihydroisoxazolo[4,5-D]pyridazin-7-YL)phenyl)acetamide](/img/structure/B13053609.png)








